Chemical structure and molecular weight of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
Chemical structure and molecular weight of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
An In-depth Technical Guide to 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole for Advanced Research
Authored by: A Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, structures incorporating thiazole and pyrrolidine rings are of paramount importance due to their prevalence in a wide array of biologically active molecules and functional materials. The thiazole ring, an electron-rich five-membered heterocycle containing sulfur and nitrogen, is a well-established pharmacophore known for a broad spectrum of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[1] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common motif in natural products and synthetic drugs, often contributing to desired pharmacokinetic properties and target-binding interactions.
This technical guide provides a comprehensive overview of a specific hybrid molecule, 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole . We will delve into its core chemical structure, physicochemical properties, and propose a robust synthetic pathway grounded in established chemical principles. Furthermore, this document will explore the compound's potential applications, particularly in drug development and catalysis, offering a forward-looking perspective for researchers and scientists in the field. The discussion is framed to not only present data but also to explain the causality behind experimental design and potential research trajectories.
Molecular Profile and Physicochemical Characteristics
Understanding the fundamental molecular and physical properties of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is the first step in unlocking its potential. The molecule consists of a central thiazole ring, substituted with two methyl groups at the 4th and 5th positions and a pyrrolidine ring at the 2nd position. The attachment via the 2-position of the pyrrolidine ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers.
Caption: Proposed synthetic workflow for 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-pyrrolidine-2-carbothioamide
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To a solution of N-Boc-L-proline (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
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Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using Lawesson's reagent is its high efficiency in converting amides and carbonyls to their corresponding thio-analogs under relatively mild conditions.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to yield the desired thioamide.
Step 2: Cyclocondensation to form N-Boc-4,5-dimethyl-2-(pyrrolidin-2-yl)thiazole
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Dissolve the N-Boc-pyrrolidine-2-carbothioamide (1 equivalent) in ethanol.
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Add 3-chloro-2-butanone (1.1 equivalents) to the solution. This α-haloketone is chosen to provide the 4,5-dimethyl substitution pattern on the resulting thiazole ring.
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Reflux the mixture for 8-12 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
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After cooling, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected intermediate.
Step 3: Deprotection to Yield the Final Compound
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Dissolve the Boc-protected thiazole derivative in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise at 0°C. TFA is a standard reagent for the clean and efficient cleavage of Boc protecting groups.
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Stir the reaction at room temperature for 1-2 hours until TLC indicates the complete consumption of the starting material.
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Remove the solvent and excess TFA under reduced pressure.
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Purify the final product, 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, via column chromatography or recrystallization to achieve high purity.
Structural Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular skeleton. Expected ¹H NMR signals would include singlets for the two methyl groups on the thiazole ring, multiplets for the pyrrolidine protons, and a signal for the N-H proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition (C₉H₁₄N₂S).
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Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for C=N and C-S stretching within the thiazole ring and N-H stretching from the pyrrolidine moiety.
Potential Applications and Future Research Directions
While direct experimental data on the biological activity of 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is limited, the constituent moieties suggest several promising avenues for investigation.
Drug Development and Medicinal Chemistry
The thiazole nucleus is a cornerstone of many therapeutic agents. [1]Compounds incorporating this ring have shown significant potential as anticancer agents. [2]Therefore, a primary research direction would be to screen 4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole for its cytotoxic effects against a panel of human cancer cell lines, such as those for breast, prostate, and liver cancer. [2]The pyrrolidine group can enhance solubility and provide a vector for specific interactions with biological targets.
Ligand for Catalysis
Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for transition metals. [3]The synthesis of novel Palladium(II) complexes with thiazole-based ligands has been shown to yield highly effective catalysts for organic reactions, such as multi-component condensation reactions. [3][4]4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole, with its multiple nitrogen and sulfur donor sites, could be explored as a ligand for developing new catalysts for green and efficient chemical transformations.
Agrochemicals
Thiadiazoles, a class of compounds closely related to thiazoles, are utilized in agrochemicals. [1]This suggests that the target molecule could be evaluated for potential herbicidal, fungicidal, or insecticidal properties, contributing to the development of new crop protection agents.
Conclusion
4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a chiral heterocyclic compound with a compelling molecular architecture that merges two biologically significant scaffolds. While specific data on this molecule is sparse, its structural components and the broader context of thiazole chemistry point towards significant potential in drug discovery and catalysis. The proposed synthetic route offers a logical and feasible pathway for its preparation, enabling further investigation. This guide serves as a foundational document for researchers, providing the necessary structural data, a robust synthetic strategy, and a clear rationale for future research endeavors aimed at unlocking the full potential of this promising molecule.
References
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